Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(phenoxycarbonyl)-, ethyl ester
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Overview
Description
Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(phenoxycarbonyl)-, ethyl ester is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(phenoxycarbonyl)-, ethyl ester typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route may vary depending on the desired purity and yield of the final product.
Protection of Functional Groups: The synthesis begins with the protection of reactive functional groups to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups.
Coupling Reactions: The protected intermediates are then subjected to coupling reactions, such as amide bond formation, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: After the coupling reactions, the protecting groups are removed under specific conditions, such as acidic or hydrogenolytic conditions, to yield the desired product.
Purification: The final product is purified using techniques like column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and automated processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(phenoxycarbonyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(phenoxycarbonyl)-, ethyl ester has various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(phenoxycarbonyl)-, ethyl ester involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(phenoxycarbonyl)-, methyl ester
- Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(phenoxycarbonyl)-, propyl ester
Properties
CAS No. |
82560-82-5 |
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Molecular Formula |
C23H26N2O7S |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
ethyl 2-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-phenoxycarbonylamino]acetate |
InChI |
InChI=1S/C23H26N2O7S/c1-5-29-19(26)15-25(22(28)30-17-11-7-6-8-12-17)33-24(4)21(27)31-18-13-9-10-16-14-23(2,3)32-20(16)18/h6-13H,5,14-15H2,1-4H3 |
InChI Key |
ZDVRLGCPWAVXEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C(=O)OC1=CC=CC=C1)SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C |
Origin of Product |
United States |
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